![molecular formula C16H16F3NO B14359866 2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 90300-30-4](/img/structure/B14359866.png)
2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline typically involves the following steps:
Nitration: The starting material, such as 2-(Propan-2-yl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group is substituted with a phenoxy group through a nucleophilic aromatic substitution reaction, using reagents like sodium phenoxide.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., sodium phenoxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl and phenoxy groups could play a role in enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)aniline: Lacks the trifluoromethyl and phenoxy groups, which might result in different chemical and biological properties.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the phenoxy group.
Phenoxyaniline: Contains the phenoxy group but lacks the trifluoromethyl group.
Propriétés
Numéro CAS |
90300-30-4 |
|---|---|
Formule moléculaire |
C16H16F3NO |
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
2-propan-2-yl-4-[4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)14-9-13(7-8-15(14)20)21-12-5-3-11(4-6-12)16(17,18)19/h3-10H,20H2,1-2H3 |
Clé InChI |
APOYEBQDOGXDIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
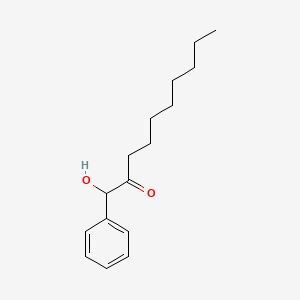

![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
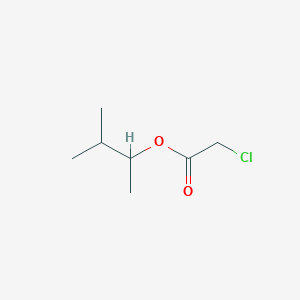
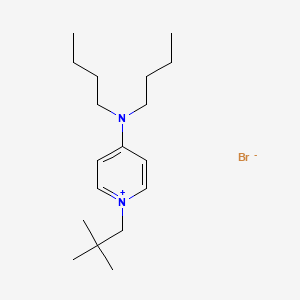
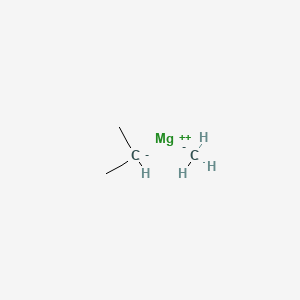

![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)

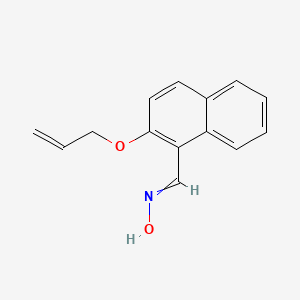
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
